

"2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" biological activity

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Compound of Interest

Compound Name:	2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
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The Isoindole Nucleus: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Biological Activity of 2,3-Dihydro-1H-isoindole-1-carboxylic acid and its Derivatives

This guide provides a comprehensive overview of the biological significance of the 2,3-dihydro-1H-isoindole (isoindoline) scaffold, with a particular focus on the derivatives of isoindole-1-carboxylic acid. While direct biological activity data for **2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride** is limited in publicly accessible literature, the isoindole core is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This document will delve into the synthesis, diverse biological activities, and structure-activity relationships of this important class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Isoindole Scaffold

The isoindole ring system, a bicyclic aromatic compound consisting of a fused benzene and pyrrole ring, and its reduced form, isoindoline, are fundamental heterocyclic structures in a multitude of biologically active molecules.^[1] The structural rigidity and synthetic tractability of the isoindole nucleus make it an attractive scaffold for the design of novel therapeutic agents.

The addition of a carboxylic acid moiety at the 1-position, as in 2,3-dihydro-1H-isoindole-1-carboxylic acid, provides a key functional group for further chemical modification and interaction with biological targets.

Chemical Structure and Properties

The core structure of 2,3-dihydro-1H-isoindole-1-carboxylic acid consists of a benzene ring fused to a pyrrolidine ring, with a carboxylic acid group at the chiral center at position 1. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.

Chemical Structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid

Caption: Chemical structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid.

General Synthesis Strategies

The synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding isoindolinone or phthalimide precursors.

The Broad Spectrum of Biological Activities of Isoindole Derivatives

The true pharmacological potential of the isoindole scaffold is revealed through the extensive research conducted on its derivatives. By modifying the core structure, researchers have developed compounds with a wide array of biological activities.

Anti-inflammatory and Analgesic Properties

Isoindoline-1,3-dione derivatives have been extensively investigated for their anti-inflammatory and analgesic effects.^[2] These compounds often exert their effects through the inhibition of key inflammatory mediators.

2.1.1. Cyclooxygenase (COX) Inhibition

A significant mechanism behind the anti-inflammatory activity of some isoindole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of

prostaglandins.[\[3\]](#)[\[4\]](#)

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of test compounds against COX-1 and COX-2.

1. Materials:

- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
- Test compounds (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl)
- 96-well microplate
- Microplate reader

2. Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
- Add the test compound or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding arachidonic acid and TMPD.
- Immediately monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX activity.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Rationale:

- This colorimetric assay provides a high-throughput method to screen for and characterize COX inhibitors.

- By testing against both COX-1 and COX-2 isoforms, the selectivity of the compounds can be determined, which is crucial for predicting potential side effects (e.g., gastrointestinal issues associated with COX-1 inhibition).

Anticancer Activity

The isoindole scaffold is a key component of several anticancer agents.[\[5\]](#)[\[6\]](#) The mechanism of action for these compounds is often multifaceted, involving the modulation of various cellular pathways.

2.2.1. Structure-Activity Relationships (SAR) in Anticancer Isoindoles

Studies have shown that the anticancer activity of isoindole-1,3(2H)-dione derivatives is highly dependent on the substituents attached to the core structure.[\[5\]](#) For instance, the presence of silyl ether and bromo groups has been shown to enhance anticancer activity against various cancer cell lines.[\[5\]](#)

Table 1: Anticancer Activity of Isoindole-1,3(2H)-dione Derivatives

Compound ID	Substituent Groups	Target Cell Line	IC50 (μM)	Reference
Compound 13	-OTBDMS, -Br	HeLa	Data not specified	[5]
Compound 16	-OTBDMS, -Br	C6	Data not specified	[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

1. Materials:

- Cancer cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (dissolved in DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plate
- CO₂ incubator
- Microplate reader

2. Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
- Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

3. Rationale:

- The MTT assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
- It is a robust and reliable method for the initial screening of potential anticancer agents.

Neurological and Psychiatric Disorders

Derivatives of the isoindole nucleus have shown significant promise in the treatment of neurological and psychiatric conditions.

2.3.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibition of AChE and BuChE, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several isoindoline-1,3-dione derivatives

have been identified as potent inhibitors of these enzymes.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Structure-Activity Relationship of Isoindoline-1,3-dione AChE Inhibitors



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Caption: Key structural features influencing the AChE inhibitory activity of isoindoline-1,3-dione derivatives.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring cholinesterase activity.

1. Materials:

- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCl) as substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compounds
- 96-well microplate
- Microplate reader

2. Procedure:

- In a 96-well plate, add the phosphate buffer, DTNB, and the enzyme (AChE or BuChE).
- Add the test compound at various concentrations or a vehicle control and pre-incubate for a defined period.
- Initiate the reaction by adding the substrate (ATCI or BTCl).
- The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
- Monitor the increase in absorbance at 412 nm over time.

- Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
- Determine the IC₅₀ value.

3. Rationale:

- This assay provides a reliable method for screening and characterizing cholinesterase inhibitors.
- The colorimetric readout allows for high-throughput screening of compound libraries.

2.3.2. Anticonvulsant Activity

Certain isoindoline-1,3-dione derivatives have demonstrated anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[\[10\]](#)[\[11\]](#)

Antiviral and Antimicrobial Activity

The isoindole scaffold has also been explored for its potential in combating infectious diseases. Various derivatives have exhibited antiviral and antimicrobial activities.[\[12\]](#)

Carbonic Anhydrase Inhibition

More recently, novel isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[\[13\]](#) This activity suggests potential applications in conditions such as glaucoma.[\[13\]](#)

Isoindoline-Based Clinical Drugs

The therapeutic importance of the isoindoline core is underscored by the number of clinically approved drugs that contain this scaffold.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 2: Examples of Clinically Used Drugs Containing the Isoindoline Core

Drug Name	Core Structure	Therapeutic Indication
Thalidomide	Isoindoline-1,3-dione	Multiple myeloma, Erythema nodosum leprosum
Lenalidomide	Isoindolin-1-one	Multiple myeloma
Pomalidomide	Isoindoline-1,3-dione	Multiple myeloma
Apremilast	Isoindoline-1,3-dione	Psoriasis, Psoriatic arthritis
Chlorthalidone	Isoindolin-1-one	Hypertension, Edema
Indoprofen	Isoindolin-1-one	Anti-inflammatory, Analgesic

Future Directions and Conclusion

The 2,3-dihydro-1H-isoindole-1-carboxylic acid backbone and the broader isoindole class of compounds represent a highly versatile and pharmacologically significant scaffold in drug discovery. While the specific biological profile of the parent carboxylic acid requires further investigation, the extensive and diverse activities of its derivatives highlight the immense potential of this chemical space. Future research should focus on the synthesis and evaluation of novel analogs of 2,3-dihydro-1H-isoindole-1-carboxylic acid to explore new therapeutic applications. The continued exploration of structure-activity relationships will be crucial in designing next-generation isoindole-based drugs with improved potency, selectivity, and safety profiles. The information presented in this guide serves as a foundational resource for scientists dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.

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